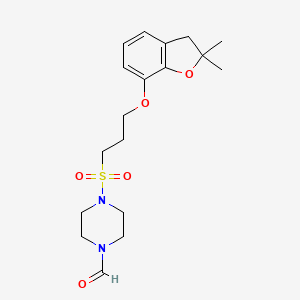

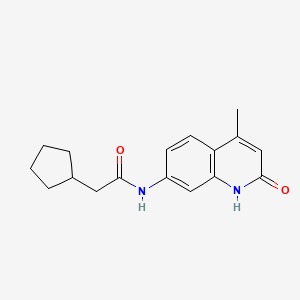

2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, also known as CPCA, is a chemical compound that has been widely researched in the field of neuroscience. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 by CPCA leads to an increase in cAMP levels, which in turn modulates various signaling pathways in the brain.

Applications De Recherche Scientifique

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, similar in structure to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, has focused on their structural aspects and properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have explored its ability to form gels and crystalline solids upon treatment with various mineral acids. These structural properties are significant for developing new materials with potential applications in drug delivery systems and material science. The formation of host–guest complexes with enhanced fluorescence emission suggests potential applications in fluorescence-based sensing and imaging technologies (Karmakar et al., 2007).

Antitubercular Activity

Another significant area of research involves the development of 2-(quinolin-4-yloxy)acetamides as potent antitubercular agents. These compounds have demonstrated high potency against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. Their activity against the bacilli in infected macrophages and low risk of drug-drug interactions highlight their potential as candidates for developing new treatments for tuberculosis (Pissinate et al., 2016).

Neuroprotection and Antiviral Effects

Research on novel anilidoquinoline derivatives has shown therapeutic efficacy in treating Japanese encephalitis through significant antiviral and antiapoptotic effects. The decrease in viral load and increase in survival rates in treated mice indicate the potential of similar compounds for developing treatments against viral encephalitis (Ghosh et al., 2008).

Synthetic Applications

Studies have also focused on synthetic methods for highly functionalized quinolin-2(1H)-ones, which are structurally related to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide. These synthetic routes enable the generation of diverse quinoline derivatives, applicable in pharmaceutical research and material science (Chen & Chuang, 2016).

Fluorescence Sensing

The synthesis of fluorescent sensors based on quinoline platforms for selectively distinguishing metal ions demonstrates the utility of quinoline derivatives in environmental monitoring and biochemical assays. Such sensors exploit the structural features of quinolines for sensitive and selective detection of specific ions (Zhou et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been found to inhibit theacetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Pharmacokinetics

For instance, the presence of the quinoline moiety could potentially enhance the compound’s bioavailability, as quinoline derivatives are known to exhibit good absorption and distribution characteristics .

Propriétés

IUPAC Name |

2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDPESATCLEKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)

![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)

![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)

![5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B2478080.png)

![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)